Dicyclopentyldimethoxysilane

Ziegler-Natta Catalysis Propylene Polymerization External Donor

Dicyclopentyldimethoxysilane (DCPDMS, CAS 131390-32-4), commonly referred to as Donor-D, is a high-purity dialkyldimethoxysilane employed as a stereoselective external electron donor in MgCl2-supported Ziegler-Natta (Z-N) catalyst systems for industrial propylene polymerization. Its primary function is to enhance the isotactic index and molecular weight characteristics of polypropylene (PP), directly impacting final resin properties such as stiffness, crystallinity, and melt flow behavior.

Molecular Formula C12H24O2Si
Molecular Weight 228.4 g/mol
CAS No. 131390-32-4
Cat. No. B162888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopentyldimethoxysilane
CAS131390-32-4
Molecular FormulaC12H24O2Si
Molecular Weight228.4 g/mol
Structural Identifiers
SMILESCO[Si](C1CCCC1)(C2CCCC2)OC
InChIInChI=1S/C12H24O2Si/c1-13-15(14-2,11-7-3-4-8-11)12-9-5-6-10-12/h11-12H,3-10H2,1-2H3
InChIKeyJWCYDYZLEAQGJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclopentyldimethoxysilane (DCPDMS, Donor-D) in Ziegler-Natta Catalysis: A Procurement-Focused Technical Baseline


Dicyclopentyldimethoxysilane (DCPDMS, CAS 131390-32-4), commonly referred to as Donor-D, is a high-purity dialkyldimethoxysilane employed as a stereoselective external electron donor in MgCl2-supported Ziegler-Natta (Z-N) catalyst systems for industrial propylene polymerization [1]. Its primary function is to enhance the isotactic index and molecular weight characteristics of polypropylene (PP), directly impacting final resin properties such as stiffness, crystallinity, and melt flow behavior [2]. DCPDMS is characterized by its two bulky cyclopentyl groups, which confer a specific steric and electronic profile around the catalytic titanium active sites, resulting in a unique performance envelope distinct from other common silane donors like cyclohexylmethyldimethoxysilane (Donor-C) or tetraethoxysilane (TEOS) [3].

Why 'Any Silane Donor' Cannot Be Substituted for Dicyclopentyldimethoxysilane in PP Production


In Ziegler-Natta propylene polymerization, the choice of external donor is a primary lever for controlling catalyst activity, polymer stereoregularity (isotacticity), molecular weight distribution (MWD), and hydrogen response [1]. These parameters are not universally adjustable; each dialkyldimethoxysilane donor creates a unique kinetic and stereochemical environment at the active site due to variations in the steric bulk and electron-donating ability of its alkyl groups [2]. Consequently, substituting DCPDMS with a seemingly similar donor, such as cyclohexylmethyldimethoxysilane (Donor-C) or diisopropyldimethoxysilane, results in quantifiably different catalyst activity, polymer tacticity, molecular weight, and final mechanical properties, as detailed in the following evidence [3]. A direct swap without process re-optimization will lead to off-specification polypropylene grades, affecting everything from production yield to end-use performance.

Dicyclopentyldimethoxysilane (Donor-D): Quantifiable Differentiation Evidence for Scientific Selection


DCPDMS Provides Highest Catalyst Activity Compared to Other Common Dialkyldimethoxysilane Donors

DCPDMS consistently demonstrates the highest polymerization activity when benchmarked against a range of other dialkyldimethoxysilane donors under identical slurry polymerization conditions. In one study, the activity order of external donors with an HQ catalyst was DCPDMS > DIPDMS > DIBDMS > CHMMS [1]. Another independent investigation confirmed that DCPDMS gave the highest productivity, while dimethyldimethoxysilane (DMDMS) gave the lowest [2].

Ziegler-Natta Catalysis Propylene Polymerization External Donor Catalyst Activity

DCPDMS Achieves Higher Flexural Modulus in PP Alloys Compared to Donor-C (CHMDMS)

In the production of high melt flow rate (MFR ≈ 30 g/10 min) polypropylene/poly(ethylene-co-propylene) in-reactor alloys, the choice of external donor has a direct and quantifiable impact on final part performance. A direct comparative study showed that the alloy prepared with DCPDMS exhibited superior flexural properties compared to the alloy made with cyclohexylmethyldimethoxysilane (CHMDMS) under otherwise identical conditions [1].

Polypropylene Alloys Mechanical Properties Flexural Modulus Impact Strength

DCPDMS Provides a ~5x Lower Chain Transfer Rate Constant to Hydrogen than TEOS

The rate of chain transfer to hydrogen is a critical kinetic parameter that determines the molecular weight (MW) and melt flow rate (MFR) of the polypropylene. A direct comparison reveals a significant difference in this fundamental rate constant between DCPDMS and another common external donor, tetraethoxysilane (TEOS) [1].

Polymerization Kinetics Molecular Weight Control Hydrogen Response Chain Transfer

DFT Calculations Confirm a 1 kcal/mol Stereoselectivity Advantage for DCPDMS over Other Donors

Density Functional Theory (DFT) calculations provide insight into the electronic and steric origins of a donor's performance. In a mechanistic study, the presence of DCPDMS or ethyl benzoate (EB) around the Ti active site was found to promote stereoselective behavior by a specific energetic advantage compared to other donors like cyclohexylmethyldimethoxysilane (CMDMS) [1].

Computational Chemistry DFT Stereoselectivity Reaction Mechanism

Dicyclopentyldimethoxysilane: Key Industrial and Research Application Scenarios


Production of High-Stiffness Polypropylene Homopolymers and Impact Copolymers

This is the primary industrial application for DCPDMS. The evidence demonstrating its high catalyst activity and superior stereoselectivity (leading to higher isotacticity and crystallinity) directly supports its selection for manufacturing PP grades with maximum stiffness and tensile strength [1][2]. These are critical for applications in rigid packaging, automotive components (e.g., bumpers, interior trim), and durable consumer goods where load-bearing capacity and dimensional stability are paramount. The improved flexural properties observed in PP/EPR alloys further solidify its use in impact copolymer grades requiring a balance of stiffness and toughness [3].

Synthesis of High Molecular Weight Polypropylene for Enhanced Melt Strength

The ~5x lower chain transfer rate constant to hydrogen compared to TEOS makes DCPDMS the donor of choice when targeting high molecular weight (low MFR) PP resins [4]. This property is essential for processes like thermoforming, extrusion blow molding, and foaming, where high melt strength is required to prevent sagging or cell collapse. Selecting DCPDMS provides a more robust process window for achieving the target molecular weight, reducing the need for high hydrogen removal or other costly process adjustments.

Polypropylene Reactor-Grade Development Requiring Fine-Tuned MFR and Tacticity

DCPDMS is frequently employed as a component in mixed external donor systems (e.g., with TEOS or other silanes) to finely tune the MFR, molecular weight distribution, and isotacticity of the final polymer [5][6]. Its unique, strong stereoselective and kinetic profile acts as a high-performance 'anchor' that can be blended with a donor that has a different hydrogen response. This allows polyolefin R&D teams to precisely tailor polymer architecture to meet demanding specifications for new, differentiated PP grades without changing the catalyst or process equipment.

Fundamental Research into Ziegler-Natta Active Site Mechanisms

Due to its well-defined structure and strong, quantifiable effects on stereoselectivity and kinetics, DCPDMS serves as a valuable model compound in academic and industrial research. The DFT-calculated 1 kcal/mol stereoselectivity advantage provides a benchmark for computational models [2]. Its use enables a deeper understanding of the relationship between donor structure, active site environment, and polymerization behavior, guiding the rational design of next-generation catalysts and external donors.

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